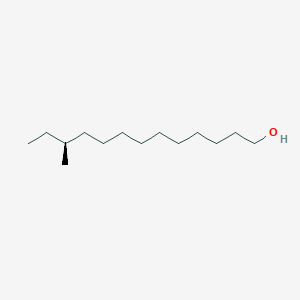

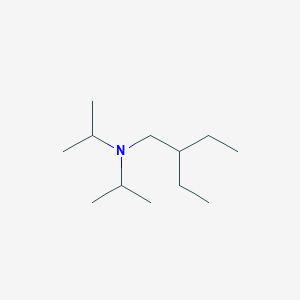

![molecular formula C11H10N4O B12579532 8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one CAS No. 188640-04-2](/img/structure/B12579532.png)

8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-フェニル-7,8-ジヒドロ[1,2,4]トリアゾロ[4,3-b]ピリダジン-6(5H)-オンは、その独特の構造的特徴と様々な分野における潜在的な用途により注目を集めている複素環式化合物です。この化合物は、様々な生物活性と化学反応性で知られているトリアゾロピリダジン類に属しています。

2. 製法

合成経路と反応条件: 8-フェニル-7,8-ジヒドロ[1,2,4]トリアゾロ[4,3-b]ピリダジン-6(5H)-オンの合成は、通常、適切な前駆体を特定の条件下で環化することによって行われます。一般的な方法の1つは、ヒドラジン誘導体をピリダジンカルボン酸またはそのエステルと反応させることです。反応は通常、オキシ塩化リン(POCl3)やポリリン酸(PPA)などの脱水剤の存在下で行われ、環化を促進します。

工業的製造方法: この化合物の工業的製造には、同様の合成経路が用いられますが、より大規模に行われます。連続式反応器と最適化された反応条件を用いることで、収率と純度を向上させることができます。溶媒の選択、温度管理、反応時間は、工業的合成における重要なパラメータです。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyridazine carboxylic acids or their esters. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

化学反応の分析

反応の種類: 8-フェニル-7,8-ジヒドロ[1,2,4]トリアゾロ[4,3-b]ピリダジン-6(5H)-オンは、以下を含む様々な化学反応を起こします。

酸化: 過酸化水素(H2O2)やm-クロロ過安息香酸(m-CPBA)などの酸化剤を使用して、対応するN-酸化物を生成することができます。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して、この化合物をジヒドロまたはテトラヒドロ誘導体に変換することができます。

置換: 親電子置換反応と求核置換反応により、トリアゾロピリダジン環に様々な官能基を導入することができます。一般的な試薬には、ハロゲン、アルキル化剤、アミンやチオールなどの求核剤などがあります。

一般的な試薬と条件:

酸化: H2O2、m-CPBA、酢酸を溶媒として、室温。

還元: NaBH4、LiAlH4、エタノールまたはテトラヒドロフラン(THF)を溶媒として、還流条件。

置換: ハロゲン(例えば、臭素)、アルキル化剤(例えば、ヨウ化メチル)、求核剤(例えば、アンモニア)、ジクロロメタン(DCM)やジメチルホルムアミド(DMF)などの溶媒、様々な温度。

主な生成物:

酸化: 母体化合物のN-酸化物。

還元: ジヒドロまたはテトラヒドロ誘導体。

置換: 様々な置換基を持つ官能基化トリアゾロピリダジン。

4. 科学研究における用途

化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。

生物学: 特にキナーゼやその他の調節タンパク質を標的とする酵素阻害剤としての可能性について調査されています。

医学: 抗がん剤、抗ウイルス剤、抗菌剤としての特性について研究されています。特定のがん細胞株や病原体の増殖を阻害することが示されています。

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

Medicine: Studied for its anticancer, antiviral, and antimicrobial properties. It has shown promise in inhibiting the growth of certain cancer cell lines and pathogens.

作用機序

8-フェニル-7,8-ジヒドロ[1,2,4]トリアゾロ[4,3-b]ピリダジン-6(5H)-オンの作用機序は、その用途に応じて異なります。

生物活性: この化合物は、活性部位またはアロステリック部位に結合することにより酵素活性を阻害し、基質の結合または酵素の活性化を防ぐ可能性があります。例えば、この化合物はチューブリンの重合を阻害し、抗腫瘍効果をもたらす可能性があります。

抗菌活性: この化合物は、微生物の細胞壁合成を阻害したり、核酸の複製を阻害したりすることで、細胞死をもたらす可能性があります。

類似化合物:

3,6-ジアミノ-1H-[1,2,4]トリアゾロ[4,3-b][1,2,4]トリアゾール: 耐熱性とエネルギー特性で知られています。

7-ニトロ-4-オキソ-4,8-ジヒドロ-[1,2,4]トリアゾロ[5,1-d][1,2,3,5]テトラジン 2-オキシド: 高密度と爆轟性能で注目されています。

[1,2,4]トリアゾロ[1,5-a]ピリジン: 様々な酵素に対する阻害効果から、薬物設計に広く使用されています。

独自性: 8-フェニル-7,8-ジヒドロ[1,2,4]トリアゾロ[4,3-b]ピリダジン-6(5H)-オンは、その特定の構造的構成により、独特の反応性と生物活性を示すため、際立っています。

類似化合物との比較

3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its thermostability and energetic properties.

7-Nitro-4-oxo-4,8-dihydro-[1,2,4]triazolo[5,1-d][1,2,3,5]tetrazine 2-oxide: Notable for its high density and detonation performance.

[1,2,4]Triazolo[1,5-a]pyridines: Widely used in drug design for their inhibitory effects on various enzymes.

Uniqueness: 8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one stands out due to its specific structural configuration, which imparts unique reactivity and biological activity

特性

CAS番号 |

188640-04-2 |

|---|---|

分子式 |

C11H10N4O |

分子量 |

214.22 g/mol |

IUPAC名 |

8-phenyl-7,8-dihydro-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one |

InChI |

InChI=1S/C11H10N4O/c16-10-6-9(8-4-2-1-3-5-8)11-13-12-7-15(11)14-10/h1-5,7,9H,6H2,(H,14,16) |

InChIキー |

USZHGMMNKGZKQM-UHFFFAOYSA-N |

正規SMILES |

C1C(C2=NN=CN2NC1=O)C3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-([1,1'-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione](/img/structure/B12579468.png)

![N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide](/img/structure/B12579472.png)

![3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12579480.png)

![1-Methyl-5-nitroso-6-[(propan-2-yl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12579505.png)

![Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl-](/img/structure/B12579524.png)

![2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione](/img/structure/B12579541.png)

![4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile](/img/structure/B12579545.png)